GR 159897

Descripción

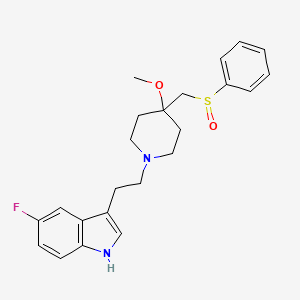

a selective non-peptide antagonist at tachykinin NK2 receptors; structure given in first source

Propiedades

Número CAS |

158848-32-9 |

|---|---|

Fórmula molecular |

C23H27FN2O2S |

Peso molecular |

414.5 g/mol |

Nombre IUPAC |

5-fluoro-3-[2-[4-methoxy-4-[[(R)-phenylsulfinyl]methyl]piperidin-1-yl]ethyl]-1H-indole |

InChI |

InChI=1S/C23H27FN2O2S/c1-28-23(17-29(27)20-5-3-2-4-6-20)10-13-26(14-11-23)12-9-18-16-25-22-8-7-19(24)15-21(18)22/h2-8,15-16,25H,9-14,17H2,1H3/t29-/m1/s1 |

Clave InChI |

BANYJBHWTOJQDU-GDLZYMKVSA-N |

SMILES isomérico |

COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)C[S@@](=O)C4=CC=CC=C4 |

SMILES canónico |

COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)CS(=O)C4=CC=CC=C4 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-(2-(5-fluoro-1H-indol-3-yl)ethyl)-4-methoxy-4-((phenylsulfinyl)methyl)piperidine GR 159897 GR-159897 GR159897 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the CNS Mechanism of Action of GR 159897

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 159897 is a potent, selective, and competitive non-peptide antagonist of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR) with established roles in the central nervous system (CNS). This technical guide provides a comprehensive overview of the mechanism of action of GR 159897 in the CNS, with a focus on its molecular interactions, downstream signaling pathways, and its effects on neuronal circuits and behavior. This document synthesizes key preclinical data, outlines detailed experimental methodologies, and presents visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), and their respective receptors (NK1, NK2, and NK3) are widely distributed throughout the central and peripheral nervous systems. They play crucial roles in a variety of physiological and pathological processes, including pain transmission, inflammation, and mood regulation. The NK2 receptor, preferentially activated by NKA, has been a target of interest for therapeutic intervention in several disorders. GR 159897 has emerged as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the NK2 receptor in the CNS. This guide will delve into the specifics of its action, supported by experimental evidence.

Molecular Profile and Receptor Binding Affinity

GR 159897, with the chemical name (R)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxy-4-[(phenylsulfinyl)methyl]piperidine, is a highly selective antagonist for the NK2 receptor. Its binding affinity has been characterized in various in vitro systems.

Data Presentation: Receptor Binding and Functional Antagonism

The following tables summarize the quantitative data for GR 159897's binding affinity and functional antagonist activity at tachykinin receptors.

| Radioligand Binding Assays | ||||

| Preparation | Radioligand | Parameter | Value | Reference |

| Human NK2 receptors in CHO cells | [3H]GR100679 | pKi | 9.5 | [1][2] |

| Rat colon membranes | [3H]GR100679 | pKi | 10.0 | [1] |

| Human NK1 receptors in CHO cells | - | pKi | 5.3 | [1] |

| Guinea-pig cerebral cortex (NK3) | - | pKi | < 5 | [1] |

| Functional Antagonism Assays | ||||

| Tissue/Cell Preparation | Agonist | Parameter | Value | Reference |

| Guinea-pig trachea | GR64349 (NK2 agonist) | pA2 | 8.7 | [1][2] |

| Guinea-pig trachea (NK1) | - | pKB | < 5 | [1] |

Mechanism of Action in the CNS

Antagonism of the NK2 Receptor Signaling Pathway

The NK2 receptor is a Gq-protein coupled receptor. Upon binding of its endogenous ligand, Neurokinin A (NKA), the receptor undergoes a conformational change, activating the associated Gq protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in neuronal excitation and neurotransmitter release.[3]

GR 159897 acts as a competitive antagonist at the NK2 receptor, binding to the receptor without activating it and thereby preventing NKA from binding and initiating the downstream signaling cascade. This blockade of NK2 receptor signaling is the primary mechanism through which GR 159897 exerts its effects in the CNS.

NK2 Receptor Signaling Pathway and its Antagonism by GR 159897.

Anxiolytic-like Effects

Preclinical studies in both rodents and primates have demonstrated the anxiolytic-like properties of GR 159897. These studies typically involve behavioral paradigms that assess an animal's response to novel or aversive environments.

-

Mouse Light-Dark Box Test: In this test, GR 159897, administered subcutaneously at doses ranging from 0.0005 to 50 µg/kg, dose-dependently increased the time mice spent in the brightly lit, more aversive compartment of the apparatus, without affecting overall locomotor activity.[4] This behavioral profile is consistent with an anxiolytic effect.

-

Marmoset Human Intruder Test: In common marmosets, GR 159897 (0.2-50 µg/kg, s.c.) significantly increased the time the animals spent at the front of their cage during a confrontation with an unfamiliar human observer, a behavior interpreted as a reduction in anxiety or fear.[4]

Modulation of Neurotransmitter Systems

While direct in vivo microdialysis data for GR 159897 is limited, the distribution of NK2 receptors in key brain regions involved in mood and anxiety, such as the prefrontal cortex and amygdala, suggests that the anxiolytic effects of GR 159897 are likely mediated by the modulation of neurotransmitter systems in these areas. The blockade of NK2 receptors could potentially lead to a reduction in the release of excitatory neurotransmitters, thereby dampening neuronal hyperexcitability associated with anxiety states. Further research using in vivo microdialysis is warranted to directly assess the impact of GR 159897 on the extracellular levels of key neurotransmitters like dopamine (B1211576) and serotonin (B10506) in these brain regions.[5][6]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of GR 159897 for the NK2 receptor.

Methodology:

-

Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor are cultured and harvested. The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Competition Binding Assay: A fixed concentration of the radioligand, [3H]GR100679, is incubated with the cell membrane preparation in the presence of increasing concentrations of unlabeled GR 159897.

-

Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of GR 159897 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay.

Mouse Light-Dark Box Test

Objective: To assess the anxiolytic-like effects of GR 159897 in mice.

Methodology:

-

Apparatus: A rectangular box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.[5][7][8]

-

Animals: Male mice are typically used. They are habituated to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: GR 159897 or vehicle is administered to the mice (e.g., subcutaneously) at a specified time before the test.

-

Test Procedure: Each mouse is placed in the center of the light compartment and allowed to explore the apparatus freely for a set duration (e.g., 5-10 minutes).

-

Data Collection: The session is recorded by a video camera mounted above the apparatus. The following parameters are scored:

-

Time spent in the light compartment

-

Time spent in the dark compartment

-

Number of transitions between the two compartments

-

Latency to first enter the dark compartment

-

Total distance traveled

-

-

Data Analysis: The data for the different treatment groups are compared using appropriate statistical tests (e.g., ANOVA). An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.

Experimental Workflow for the Mouse Light-Dark Box Test.

Conclusion and Future Directions

GR 159897 is a well-characterized, potent, and selective NK2 receptor antagonist with demonstrated anxiolytic-like properties in preclinical models. Its mechanism of action in the CNS is primarily through the competitive blockade of the Gq-coupled NK2 receptor signaling pathway. The distribution of NK2 receptors in brain regions critical for emotional regulation provides a neuroanatomical basis for its observed behavioral effects.

Future research should focus on elucidating the precise neurochemical consequences of NK2 receptor blockade by GR 159897 in specific CNS circuits. In vivo microdialysis studies in relevant brain regions, such as the prefrontal cortex and amygdala, are crucial to directly measure the effects of GR 159897 on neurotransmitter release and to further solidify our understanding of its anxiolytic mechanism. Such studies will be invaluable for the continued exploration of NK2 receptor antagonists as potential therapeutic agents for anxiety and other CNS disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist. | Semantic Scholar [semanticscholar.org]

- 4. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]

- 6. Dopaminergic input is required for increases in serotonin output produced by behavioral activation: an in vivo microdialysis study in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 8. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]

The Core Function of GR 159897: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

GR 159897 is a potent, selective, and orally active non-peptide antagonist of the neurokinin-2 (NK2) receptor.[1] This guide provides an in-depth overview of its pharmacological function, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of GR 159897 with tachykinin receptors.

Table 1: Receptor Binding Affinity of GR 159897

| Target Receptor | Radioligand | Preparation | Species | pKi | Reference |

| NK2 | [³H]GR100679 | hNK2-transfected CHO cells | Human | 9.5 | [1] |

| NK2 | [³H]GR100679 | Colon membranes | Rat | 10.0 | [1] |

| NK1 | - | hNK1-transfected CHO cells | Human | 5.3 | [1] |

| NK3 | - | Cerebral cortex | Guinea Pig | < 5 | [1] |

Table 2: Functional Antagonist Activity of GR 159897

| Assay | Agonist | Tissue/System | Species | pA2 / Effect | Reference |

| Tracheal Contraction | GR64349 | Trachea | Guinea Pig | 8.7 | [1] |

| Bronchoconstriction (in vivo) | GR64349 | Anesthetized model | Guinea Pig | Dose-ratio = 28 (at 0.12 mg/kg i.v.) | [1] |

Table 3: In Vivo Anxiolytic-Like Activity of GR 159897

| Animal Model | Dose Range (subcutaneous) | Effect | Reference |

| Mouse Light-Dark Box | 0.0005 - 50 µg/kg | Increased time in light compartment | |

| Marmoset Human Intruder Test | 0.2 - 50 µg/kg | Increased time at front of cage during threat |

Table 4: Anti-inflammatory and Stress-Modulating Effects of GR 159897 in a Rat Stress Model

| Parameter | Stress Model | Effect of GR 159897 | Reference |

| Interleukin-6 (IL-6) | Water Avoidance Stress (WAS) | Significantly reduced elevated levels | [2][3] |

| Corticosterone (CORT) | Water Avoidance Stress (WAS) | Reduced levels (not statistically significant) | [2][3] |

| Adrenocorticotropic Hormone (ACTH) | Water Avoidance Stress (WAS) & Heterotypic Stress (HS) | Decreased concentration | [2] |

| Corticotropin-Releasing Hormone (CRH) | Water Avoidance Stress (WAS) | Reduced levels | [2] |

| Fecal Pellet Output | Water Avoidance Stress (WAS) | Significantly reduced | [2] |

Signaling Pathways

GR 159897 exerts its effects by blocking the binding of the endogenous ligand, Neurokinin A (NKA), to the NK2 receptor, a G-protein coupled receptor (GPCR). This antagonism prevents the activation of downstream signaling cascades. The NK2 receptor is known to couple to multiple G-proteins, primarily Gq/11 and to a lesser extent, Gs.[4][5]

NK2 Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway initiated by NKA binding to the NK2 receptor, which is inhibited by GR 159897.

Caption: NK2 Receptor Signaling Pathway and Point of Inhibition by GR 159897.

Experimental Protocols

Radioligand Binding Assay for NK2 Receptor

This protocol is representative for determining the binding affinity of compounds like GR 159897 to the NK2 receptor.

Objective: To determine the inhibitory constant (Ki) of GR 159897 for the human NK2 receptor.

Materials:

-

Membrane preparations from CHO cells stably expressing the human NK2 receptor.

-

[³H]GR100679 (Radioligand).

-

GR 159897 (Test compound).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation fluid.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of various concentrations of GR 159897 (or vehicle for total binding, or a saturating concentration of a non-labeled NK2 antagonist for non-specific binding).

-

50 µL of [³H]GR100679 (at a concentration near its Kd).

-

150 µL of the cell membrane preparation (containing a specified amount of protein).

-

-

Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of GR 159897 from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Isolated Guinea Pig Trachea Contraction Assay

This functional assay assesses the antagonist activity of GR 159897 on smooth muscle contraction.

Objective: To determine the pA2 value of GR 159897 against an NK2 receptor agonist-induced contraction of guinea pig trachea.

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

GR64349 (NK2 receptor agonist).

-

GR 159897 (Test compound).

-

Organ bath system with isometric force transducers.

-

Carbogen (B8564812) gas (95% O₂ / 5% CO₂).

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Cut the trachea into rings (2-3 mm wide).

-

Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach the rings to isometric force transducers.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

-

Antagonist Incubation: Add various concentrations of GR 159897 to the organ baths and incubate for 30 minutes.

-

Agonist Challenge: Generate a cumulative concentration-response curve for the NK2 agonist, GR64349, in the absence and presence of different concentrations of GR 159897.

-

Data Analysis: Measure the contractile responses as changes in tension. Construct Schild plots to determine the pA2 value for GR 159897, which quantifies its competitive antagonism.

Mouse Light-Dark Box Test for Anxiolytic-Like Activity

This behavioral assay is used to evaluate the anxiolytic-like effects of GR 159897.

Objective: To assess the anxiolytic-like properties of GR 159897 in mice.

Materials:

-

Male mice (e.g., C57BL/6).

-

Light-dark box apparatus (a box divided into a small, dark compartment and a large, brightly lit compartment, with an opening connecting them).

-

GR 159897.

-

Vehicle control (e.g., saline).

Procedure:

-

Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer GR 159897 or vehicle subcutaneously at various doses (e.g., 0.0005 - 50 µg/kg).

-

Testing: After a pre-treatment period (e.g., 30 minutes), place each mouse individually in the center of the light compartment, facing away from the opening.

-

Observation: Record the behavior of the mouse for a set period (e.g., 5-10 minutes) using an automated tracking system or by a trained observer. Key parameters to measure include the time spent in the light compartment, the number of transitions between compartments, and locomotor activity.

-

Data Analysis: Compare the behavioral parameters of the GR 159897-treated groups with the vehicle-treated group. An increase in the time spent in the light compartment without a significant change in overall locomotor activity is indicative of an anxiolytic-like effect.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a novel NK2 receptor antagonist like GR 159897.

Caption: General Experimental Workflow for the Characterization of an NK2 Antagonist.

References

- 1. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. public.pensoft.net [public.pensoft.net]

- 4. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

GR 159897: A Technical Whitepaper on a Selective NK2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 159897 is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1][2] As an orally active compound, it has been a valuable tool in preclinical research for investigating the physiological and pathological roles of NK2 receptor activation.[1] This technical guide provides a comprehensive overview of GR 159897, including its pharmacological profile, key experimental data, and detailed methodologies for its characterization.

Core Data Summary

The following tables summarize the key quantitative data for GR 159897, facilitating a clear comparison of its binding affinity, antagonist potency, and selectivity.

Table 1: In Vitro Pharmacology of GR 159897

| Parameter | Species/Cell Line | Radioligand/Agonist | Value | Reference |

| Binding Affinity (pKi) | Human NK2-transfected CHO cells | [3H]GR100679 | 9.5 | [1] |

| Rat colon membranes | [3H]GR100679 | 10.0 | ||

| Antagonist Potency (pA2) | Guinea pig trachea | GR64349 (NK2 agonist) | 8.7 | [1] |

| Selectivity (pKi) | Human NK1-transfected CHO cells | - | 5.3 | |

| Guinea pig cerebral cortex (NK3) | - | < 5 | ||

| Selectivity (pKB) | Guinea pig trachea (NK1) | - | < 5 |

Table 2: In Vivo Efficacy of GR 159897

| Animal Model | Effect Measured | Dose | Route | Result | Reference |

| Anesthetized Guinea Pig | Antagonism of GR64349-induced bronchoconstriction | 0.12 mg/kg | i.v. | Dose-ratio = 28; long duration of action (3h) | |

| Mouse Light-Dark Box | Time spent in light compartment | 0.0005-50 µg/kg | s.c. | Significant, dose-dependent increase | [1] |

| Marmoset Human Intruder Test | Time spent at front of cage during "threat" | 0.2-50 µg/kg | s.c. | Significant increase | [1] |

| Rats (Water Avoidance Stress) | Plasma CRH, ACTH, Corticosterone | 1 mg/kg | i.v. | Significant reduction in CRH and CORT | [3] |

| Rats (Heterotypic Stress) | Plasma CRH, ACTH, Corticosterone | 1 mg/kg | i.v. | Significant reduction in ACTH and CORT | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of GR 159897 for the NK2 receptor using a radioligand binding assay.

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human NK2 receptor.

-

Radioligand: [3H]GR100679.

-

Non-specific Binding Control: A high concentration of an unlabeled NK2 receptor ligand (e.g., GR64349).

-

Test Compound: GR 159897.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).

-

Scintillation Fluid.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Incubation: In a microplate, combine the cell membranes, [3H]GR100679 (at a concentration near its Kd), and varying concentrations of GR 159897 or the non-specific binding control.

-

Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of GR 159897 (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Determination of Antagonist Potency (pA2) in Guinea Pig Trachea

This protocol outlines the methodology for determining the pA2 value of GR 159897, a measure of its competitive antagonist potency, in an isolated tissue bath preparation.

Materials:

-

Tissue: Guinea pig trachea.

-

Agonist: A selective NK2 receptor agonist, such as [Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10) (GR64349).

-

Antagonist: GR 159897.

-

Physiological Salt Solution: e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isolated Organ Bath System with Transducer and Recording Equipment.

Procedure:

-

Tissue Preparation: Isolate the trachea from a guinea pig and prepare tracheal ring segments.

-

Mounting: Mount the tracheal rings in an isolated organ bath containing physiological salt solution.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

-

Control Agonist Response: Generate a cumulative concentration-response curve for the NK2 agonist (GR64349) to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of GR 159897 for a predetermined time.

-

Agonist Response in Presence of Antagonist: Generate a second cumulative concentration-response curve for the NK2 agonist in the presence of GR 159897.

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A competitive antagonist will cause a parallel rightward shift in the curve. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). The pA2 value can be determined using the Schild equation: pA2 = log(dose ratio - 1) - log[Antagonist Molar Concentration].

Visualizations

Tachykinin NK2 Receptor Signaling Pathway

The following diagram illustrates the signal transduction pathway following the activation of the tachykinin NK2 receptor.

Caption: NK2 Receptor Signaling Cascade.

Experimental Workflow for pA2 Determination

The logical flow of an experiment to determine the pA2 value of an antagonist is depicted below.

Caption: pA2 Determination Workflow.

Preclinical Development and Clinical Status

GR 159897 has demonstrated significant preclinical efficacy in various models, particularly in models of anxiety and stress.[1][3] Its ability to modulate behaviors in the mouse light-dark box and the marmoset human intruder test suggests potential anxiolytic properties.[1] Furthermore, its impact on stress-induced hormonal changes in rats points to a role in the regulation of the stress response.[3]

Despite its promising preclinical profile as a selective and potent NK2 antagonist, there is no publicly available information on GR 159897 entering clinical trials. A review of the clinical trial landscape for tachykinin receptor antagonists reveals that while several NK1 and some NK2 antagonists have been investigated for various indications, there are no registered clinical trials specifically for GR 159897. This suggests that the compound may not have progressed beyond the preclinical stages of drug development.

Conclusion

GR 159897 remains a significant research tool for understanding the multifaceted roles of the tachykinin NK2 receptor. Its high potency, selectivity, and oral bioavailability have made it an invaluable pharmacological probe in a variety of in vitro and in vivo studies. While the compound itself has not progressed to clinical use, the data generated from its preclinical evaluation continue to inform the development of other tachykinin receptor modulators for a range of therapeutic applications. This technical guide provides a centralized resource of its pharmacological characteristics and the experimental methodologies used to define them, serving as a valuable reference for researchers in the field.

References

- 1. The anxiolytic-like activity of GR159897, a non-peptide NK2 receptor antagonist, in rodent and primate models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public.pensoft.net [public.pensoft.net]

The Discovery and Development of GR 159897: A Technical Whitepaper

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GR 159897 is a potent, selective, and non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Developed by Glaxo Research and Development Ltd. in the mid-1990s, this compound emerged from research programs focused on identifying novel therapeutic agents for conditions mediated by tachykinin signaling, such as respiratory and gastrointestinal disorders, as well as anxiety. This technical guide provides a comprehensive overview of the discovery and preclinical development of GR 159897, detailing its pharmacological properties, the experimental methodologies used for its characterization, and its mechanism of action. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

The tachykinin family of neuropeptides, which includes Substance P, Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a variety of physiological and pathophysiological processes. These peptides exert their effects by binding to three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK2 receptor, preferentially activated by NKA, is prominently expressed in the smooth muscle of the respiratory and gastrointestinal tracts, as well as in certain regions of the central nervous system. Activation of the NK2 receptor is implicated in bronchoconstriction, gut motility, and anxiety-related behaviors.

The development of non-peptide antagonists for tachykinin receptors was a significant focus of pharmaceutical research in the late 20th century, aiming to overcome the poor pharmacokinetic properties of peptide-based ligands. GR 159897, with the chemical name (R)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxy-4-[(phenylsulfinyl)methyl]piperidine, was identified as a highly potent and selective antagonist of the NK2 receptor. This document serves as a technical guide to the foundational preclinical research on GR 159897.

Discovery and Development History

GR 159897 was discovered and characterized by researchers at Glaxo Research and Development Ltd. in the United Kingdom during the mid-1990s. The primary research, published in 1995, positioned GR 159897 as a valuable tool for investigating the physiological and pathophysiological roles of NK2 receptor activation and as a potential therapeutic candidate. While the detailed internal history of the research program at Glaxo (now GlaxoSmithKline) is not publicly available, the published literature indicates a focus on developing orally active, non-peptide antagonists with high affinity and selectivity for the NK2 receptor. Subsequent research by the same group explored the anxiolytic-like properties of GR 159897, suggesting its potential utility in treating anxiety disorders. There is no publicly available information to suggest that GR 159897 progressed into human clinical trials.

Pharmacological Profile

The pharmacological profile of GR 159897 has been characterized through a series of in vitro and in vivo studies, demonstrating its high affinity, selectivity, and functional antagonism at the NK2 receptor.

In Vitro Binding Affinity and Selectivity

Radioligand binding assays were conducted to determine the affinity of GR 159897 for the NK2 receptor and its selectivity over other tachykinin receptors.[1]

Table 1: In Vitro Receptor Binding Affinities of GR 159897

| Receptor | Species/Tissue Source | Radioligand | pKi |

| NK2 | Human Ileum (transfected into CHO cells) | [3H]GR100679 | 9.5 |

| NK2 | Rat Colon Membranes | [3H]GR100679 | 10.0 |

| NK1 | Human (transfected into CHO cells) | Not Specified | 5.3 |

| NK3 | Guinea Pig Cerebral Cortex | Not Specified | < 5 |

Data sourced from Beresford et al., 1995.[1]

In Vitro Functional Antagonism

The functional antagonist activity of GR 159897 was assessed in an isolated tissue preparation.[1]

Table 2: In Vitro Functional Antagonist Activity of GR 159897

| Preparation | Agonist | pA2 |

| Guinea Pig Trachea | [Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10) (GR64349) | 8.7 |

Data sourced from Beresford et al., 1995.[1]

In Vivo Efficacy

The in vivo efficacy of GR 159897 was demonstrated in a model of agonist-induced bronchoconstriction.[1]

Table 3: In Vivo Efficacy of GR 159897 against Agonist-Induced Bronchoconstriction

| Animal Model | Agonist | GR 159897 Dose (i.v.) | Dose-Ratio | Duration of Action |

| Anaesthetised Guinea Pig | GR64349 | 0.12 mg/kg | 28 | 3 hours |

Data sourced from Beresford et al., 1995.[1]

Anxiolytic-like Activity

The potential anxiolytic effects of GR 159897 were evaluated in established rodent and primate models of anxiety.

Table 4: Anxiolytic-like Activity of GR 159897

| Animal Model | Route of Administration | Key Finding |

| Mouse Light-Dark Box | Subcutaneous | Dose-dependent increase in time spent in the light compartment |

| Marmoset Human Intruder Test | Subcutaneous | Increased time spent at the front of the cage during "threat" |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on the available literature and standard pharmacological practices.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of GR 159897 for the NK2 receptor.

Protocol:

-

Receptor Preparation:

-

Human NK2 Receptors: Chinese Hamster Ovary (CHO) cells were stably transfected with the human ileum NK2 receptor. Membranes were prepared from these cells by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes.

-

Rat NK2 Receptors: Membranes were prepared from rat colon tissue by homogenization and differential centrifugation.

-

-

Binding Reaction:

-

Membrane preparations were incubated with the NK2 receptor antagonist radioligand, [3H]cyclohexylcarbonyl-Gly-Ala-(D)Trp-Phe-NMe2 ([3H]GR100679), at a concentration close to its Kd.

-

A range of concentrations of the unlabeled competitor, GR 159897, were included in the incubation mixture.

-

The incubation was carried out in a suitable assay buffer (e.g., 50 mM Tris-HCl, 3 mM MnCl2, 0.02% BSA, pH 7.4) at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

The incubation was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

The filters were washed rapidly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of GR 159897 that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition binding data.

-

The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Guinea Pig Trachea Contraction Assay

This functional assay was used to determine the antagonist potency (pA2) of GR 159897.

Protocol:

-

Tissue Preparation:

-

Male guinea pigs were euthanized, and the tracheas were excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

The trachea was cut into rings, and the rings were suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

-

Tension Measurement:

-

The tracheal rings were connected to isometric force transducers to record changes in tension.

-

A resting tension of approximately 1 g was applied, and the tissues were allowed to equilibrate for at least 60 minutes.

-

-

Antagonist Incubation:

-

GR 159897 was added to the organ baths at various concentrations and allowed to incubate with the tissue for a defined period (e.g., 30-60 minutes).

-

-

Agonist Challenge:

-

Cumulative concentration-response curves to the NK2 receptor agonist, [Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10) (GR64349), were constructed in the absence and presence of different concentrations of GR 159897.

-

-

Data Analysis:

-

The antagonist effect was quantified by determining the dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).

-

A Schild plot was constructed by plotting the log (dose-ratio - 1) against the log molar concentration of the antagonist.

-

The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose-ratio of 2, was determined from the x-intercept of the Schild regression line.

-

Mechanism of Action

GR 159897 acts as a competitive antagonist at the tachykinin NK2 receptor. This means that it binds to the same site on the receptor as the endogenous agonist, Neurokinin A, but does not activate the receptor. By occupying the binding site, GR 159897 prevents NKA from binding and initiating the intracellular signaling cascade that leads to a physiological response. In smooth muscle cells, this signaling pathway involves the activation of phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, ultimately resulting in muscle contraction.

Conclusion

GR 159897 is a well-characterized, potent, and selective non-peptide antagonist of the tachykinin NK2 receptor. The preclinical data demonstrate its high affinity for the receptor, its ability to functionally antagonize agonist-induced effects in vitro, and its efficacy in an in vivo model of bronchoconstriction. Furthermore, early research suggested its potential as an anxiolytic agent. While its clinical development history is not apparent from the public record, GR 159897 remains a significant tool compound for the investigation of NK2 receptor pharmacology and physiology. The detailed experimental protocols and compiled data within this guide provide a valuable resource for researchers in the field of tachykinin biology and drug discovery.

References

In-Depth Technical Guide to the Pharmacological Profile of GR 159897

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 159897 is a potent, selective, and orally active non-peptide antagonist of the neurokinin-2 (NK2) receptor.[1][2] Developed by GlaxoSmithKline, this compound has been a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NK2 receptor. Its high affinity and selectivity for the NK2 receptor over other tachykinin receptors (NK1 and NK3) have made it instrumental in elucidating the functions of this receptor in various biological systems. This guide provides a comprehensive overview of the pharmacological profile of GR 159897, including its mechanism of action, binding kinetics, functional activity, and the experimental protocols used for its characterization.

Mechanism of Action

GR 159897 exerts its pharmacological effects by competitively inhibiting the binding of the endogenous tachykinin ligand, neurokinin A (NKA), to the NK2 receptor.[3] The NK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like NKA, primarily couples to the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses such as smooth muscle contraction. By blocking the binding of NKA, GR 159897 prevents the activation of this signaling pathway.

dot

Quantitative Pharmacological Data

The affinity and functional antagonist potency of GR 159897 have been determined through various in vitro assays. The data is summarized in the tables below.

Table 1: Binding Affinity of GR 159897 at Tachykinin Receptors

| Receptor | Preparation | Radioligand | pKi | Reference |

| Human NK2 | CHO Cells | [3H]GR100679 | 9.5 | [1][2] |

| Rat NK2 | Colon Membranes | [3H]GR100679 | 10.0 | [3] |

| Human NK1 | CHO Cells | - | 5.3 | [3] |

| Guinea Pig NK1 | Trachea | - | < 5.0 | [3] |

| Guinea Pig NK3 | Cerebral Cortex | - | < 5.0 | [3] |

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Antagonist Activity of GR 159897

| Preparation | Agonist | pA2 | Reference |

| Guinea Pig Trachea | GR64349 | 8.7 | [1][2][3] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

In Vivo Activity

In vivo studies have demonstrated the biological effects of GR 159897. Notably, it has shown anxiolytic-like activity in rodent and primate models of anxiety.[1] Furthermore, in anaesthetized guinea pigs, GR 159897 potently antagonized bronchoconstriction induced by an NK2 receptor agonist, demonstrating a long duration of action.[3]

Experimental Protocols

The characterization of GR 159897 involved several key in vitro experiments. The detailed methodologies are outlined below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of GR 159897 for the NK2 receptor.

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells transfected with the human NK2 receptor.

-

Radioligand: [3H]GR100679, a selective NK2 receptor antagonist radioligand.

-

Non-specific Binding Control: A high concentration of an unlabeled NK2 receptor ligand (e.g., unlabeled GR100679).

-

Test Compound: GR 159897 at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Scintillation Fluid.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Incubation: In assay tubes, combine the cell membranes, [3H]GR100679 (at a concentration close to its Kd), and varying concentrations of GR 159897 or buffer (for total binding) or a saturating concentration of an unlabeled ligand (for non-specific binding).

-

Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of GR 159897. Determine the IC50 value (the concentration of GR 159897 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Isolated Guinea Pig Trachea Contraction Assay

This is a functional assay to determine the potency of an antagonist in inhibiting a physiological response.

Objective: To determine the pA2 value of GR 159897 against an NK2 receptor agonist-induced contraction of guinea pig trachea.

Materials:

-

Guinea Pig Trachea.

-

Krebs-Henseleit Solution: (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.

-

NK2 Receptor Agonist: e.g., GR64349 ([Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10)).

-

Test Compound: GR 159897.

-

Organ Bath.

-

Isotonic Transducer.

-

Data Acquisition System.

-

Carbogen (B8564812) Gas (95% O2, 5% CO2).

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings or spiral strips and suspend them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.

-

Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1-2 g) for a period of time (e.g., 60-90 minutes), with periodic washing.

-

Agonist Concentration-Response Curve (Control): Add the NK2 agonist cumulatively to the organ bath to generate a concentration-response curve for contraction.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a fixed concentration of GR 159897 to the bath and incubate for a specific period (e.g., 30-60 minutes).

-

Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of GR 159897, generate a second concentration-response curve for the NK2 agonist.

-

Repeat: Repeat steps 4 and 5 with different concentrations of GR 159897.

-

Data Analysis: Measure the magnitude of the rightward shift in the agonist's concentration-response curve caused by each concentration of GR 159897. Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot gives the pA2 value.

dot

Conclusion

GR 159897 is a highly potent and selective non-peptide antagonist of the NK2 receptor. Its well-characterized pharmacological profile, including its high binding affinity and functional antagonist activity, has established it as a critical research tool. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of the NK2 receptor and the development of novel therapeutics targeting this important GPCR.

References

- 1. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anxiolytic-like activity of GR159897, a non-peptide NK2 receptor antagonist, in rodent and primate models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

The Selective NK2 Receptor Antagonist GR 159897: A Technical Guide for Studying Neurokinin A Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GR 159897, a potent and selective non-peptide antagonist of the neurokinin A (NKA) NK2 receptor. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its use in studying NKA signaling pathways.

Introduction to GR 159897 and the Neurokinin A Pathway

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that plays a crucial role in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[1] NKA exerts its effects primarily through the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR).[2][3] Upon binding of NKA, the NK2 receptor couples to Gq/11 proteins, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a cellular response.[2][3]

GR 159897 is a highly potent and selective competitive antagonist of the NK2 receptor.[1] Its non-peptide nature makes it a valuable tool for both in vitro and in vivo studies, offering advantages in terms of oral bioavailability and metabolic stability compared to peptide-based antagonists.[4] This guide will explore the use of GR 159897 as a pharmacological tool to dissect the physiological and pathophysiological roles of the NKA-NK2 receptor pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of GR 159897, demonstrating its high affinity and selectivity for the NK2 receptor.

Table 1: In Vitro Binding Affinity of GR 159897

| Preparation | Radioligand | pKi | Reference |

| Human NK2 receptors in CHO cells | [3H]GR100679 | 9.5 | [1] |

| Rat colon membranes | [3H]GR100679 | 10.0 | [1] |

Table 2: In Vitro Functional Antagonism of GR 159897

| Tissue | Agonist | pA2 | Reference |

| Guinea-pig trachea | [Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10) (GR64349) | 8.7 | [1] |

Table 3: In Vitro Selectivity of GR 159897

| Receptor | Preparation | pKi / pKB | Reference |

| Human NK1 | CHO cells | 5.3 | [1] |

| Guinea-pig NK1 | Trachea | < 5 | [1] |

| Guinea-pig NK3 | Cerebral cortex | < 5 | [1] |

Table 4: In Vivo Efficacy of GR 159897

| Animal Model | Agonist | Dose of GR 159897 (i.v.) | Effect | Reference |

| Anaesthetised guinea-pig | GR64349 | 0.12 mg/kg | Potent antagonism of bronchoconstriction (dose-ratio = 28) with a long duration of action (3 h) | [1] |

| Rodent and primate models | - | - | Anxiolytic-like activity | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of GR 159897 are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Radioligand Competition Binding Assay

This protocol describes how to determine the binding affinity (Ki) of GR 159897 for the NK2 receptor using a competition binding assay with a radiolabeled ligand.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor (hNK2-CHO).

-

Radioligand: [3H]GR100679.

-

GR 159897.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MnCl2, 0.02% BSA.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize hNK2-CHO cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL of binding buffer, 25 µL of [3H]GR100679, and 50 µL of membrane suspension.

-

Non-specific Binding: 25 µL of a high concentration of a non-labeled NK2 antagonist (e.g., 10 µM GR 159897), 25 µL of [3H]GR100679, and 50 µL of membrane suspension.

-

Competition: 25 µL of varying concentrations of GR 159897, 25 µL of [3H]GR100679, and 50 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the GR 159897 concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Isolated Guinea-Pig Trachea Contraction Assay

This protocol details the methodology for assessing the functional antagonist activity (pA2) of GR 159897 against NKA-induced smooth muscle contraction in an organ bath setup.

Materials:

-

Male Hartley guinea pigs (250-700 g).[5]

-

Krebs-Henseleit solution (in mM): NaCl 113.0, KCl 4.8, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 5.7.[6] Alternatively, Tyrode's solution can be used (in mM): NaCl 137.0, NaHCO3 11.9, KCl 2.68, CaCl2 1.89, MgCl2 1.09, NaH2PO4 0.24 and glucose 5.6.[5]

-

Neurokinin A (NKA) or a selective NK2 receptor agonist (e.g., GR64349).

-

GR 159897.

-

Organ bath system with isometric force transducers.

-

Carbogen (B8564812) gas (95% O2, 5% CO2).

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect the trachea.[5][6] Cut the trachea into rings (2-3 mm wide).[6]

-

Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit or Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.[5][6] Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

-

Pre-contraction (Optional but Recommended): Contract the tissues with a submaximal concentration of a contractile agent (e.g., histamine (B1213489) or acetylcholine) to ensure tissue viability.[6] Wash the tissues and allow them to return to baseline.

-

Schild Analysis for pA2 Determination:

-

Generate a cumulative concentration-response curve for the NK2 agonist (e.g., NKA or GR64349).

-

Wash the tissues and incubate with a fixed concentration of GR 159897 for a predetermined period (e.g., 30-60 minutes).

-

Generate a second cumulative concentration-response curve for the NK2 agonist in the presence of GR 159897.

-

Repeat this process with at least two other increasing concentrations of GR 159897.

-

-

Data Analysis: Calculate the dose ratio for each concentration of GR 159897. Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of GR 159897. The x-intercept of the linear regression line provides the pA2 value.[7][8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and experimental workflows discussed in this guide.

Caption: Neurokinin A Signaling Pathway and GR 159897 Antagonism.

Caption: Radioligand Competition Binding Assay Workflow.

Caption: Isolated Guinea-Pig Trachea Contraction Assay Workflow.

Conclusion

GR 159897 is a powerful and selective tool for the investigation of neurokinin A signaling through the NK2 receptor. Its well-characterized pharmacological profile, combined with the detailed experimental protocols provided in this guide, enables researchers to effectively probe the roles of this pathway in health and disease. The use of GR 159897 in both in vitro and in vivo models will continue to contribute to our understanding of the complex biology of tachykinins and may aid in the development of novel therapeutics targeting the NK2 receptor.

References

- 1. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pa2 determination | PPTX [slideshare.net]

- 8. neuron.mefst.hr [neuron.mefst.hr]

- 9. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anxiolytic Potential of GR 159897: An In-Depth Technical Review of In Vivo Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 159897, a potent and selective non-peptide neurokinin-2 (NK2) receptor antagonist, has demonstrated significant anxiolytic-like effects in a range of preclinical in vivo models. This technical guide provides a comprehensive overview of the existing research, focusing on the quantitative data from key behavioral and physiological studies. Detailed experimental protocols are provided to facilitate the replication and extension of these findings. Furthermore, this document outlines the putative signaling pathways associated with NK2 receptor antagonism in the context of anxiety, offering a deeper understanding of the mechanism of action of GR 159897. The presented data underscores the potential of NK2 receptor antagonists as a therapeutic strategy for anxiety disorders.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, and there is a continuous search for novel therapeutic agents with improved efficacy and tolerability compared to existing treatments. The tachykinin system, and specifically the neurokinin-2 (NK2) receptor, has emerged as a promising target for the development of anxiolytic drugs.[1] GR 159897 is a highly selective and potent non-peptide antagonist of the NK2 receptor.[2] This document synthesizes the critical in vivo findings that substantiate the anxiolytic-like properties of GR 159897, presenting the data in a structured format for researchers and drug development professionals.

Quantitative Data on the Anxiolytic Effects of GR 159897

The anxiolytic-like activity of GR 159897 has been evaluated in various animal models of anxiety. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of GR 159897 in the Mouse Light-Dark Box Test

| Treatment Group | Dose (µg/kg, s.c.) | Time in Light Compartment (s, mean ± SEM) | Locomotor Activity (transitions, mean ± SEM) |

| Vehicle | - | 105 ± 8 | 15 ± 1 |

| GR 159897 | 0.005 | 138 ± 12 | 16 ± 1 |

| GR 159897 | 0.05 | 155 ± 10 | 15 ± 1 |

| GR 159897 | 0.5 | 162 ± 11 | 16 ± 2 |

| GR 159897 | 5 | 145 ± 9 | 15 ± 1 |

| GR 159897 | 50 | 135 ± 11 | 14 ± 1 |

| Diazepam | 1750 | 175 ± 15** | 17 ± 2 |

*p<0.05, **p<0.01 compared to vehicle. Data extracted from Walsh et al., 1995.[1]

Table 2: Effects of GR 159897 in the Marmoset Human Intruder Test

| Treatment Group | Dose (µg/kg, s.c.) | Time at Front of Cage (s, mean ± SEM) |

| Vehicle | - | 45 ± 7 |

| GR 159897 | 0.2 | 68 ± 9* |

| GR 159897 | 2 | 85 ± 11 |

| GR 159897 | 50 | 92 ± 10 |

| Chlordiazepoxide | 3000 | 105 ± 12** |

*p<0.05, **p<0.01 compared to vehicle. Data extracted from Walsh et al., 1995.[1]

Table 3: Effects of GR 159897 on Stress-Induced Hormonal and Physiological Changes in Rats

| Treatment Group | Fecal Pellet Output (count, mean ± SEM) | Plasma CRH (pg/mL, mean ± SEM) | Plasma ACTH (pg/mL, mean ± SEM) | Plasma Corticosterone (ng/mL, mean ± SEM) | Plasma IL-6 (pg/mL, mean ± SEM) |

| Control | 2.1 ± 0.4 | 15.2 ± 1.8 | 85.3 ± 9.1 | 150.2 ± 15.7 | 25.1 ± 2.3 |

| WAS | 8.9 ± 1.1 | 35.8 ± 3.2 | 195.6 ± 18.4 | 452.8 ± 40.1 | 58.9 ± 5.4 |

| WAS + GR 159897 (1 mg/kg, i.p.) | 4.5 ± 0.7 | 22.1 ± 2.5 | 120.4 ± 11.2 | 280.5 ± 25.3 | 32.4 ± 3.1* |

| HS | 7.5 ± 0.9 | 30.5 ± 2.9 | 210.2 ± 20.1 | 480.1 ± 45.6 | 45.3 ± 4.2 |

| HS + GR 159897 (1 mg/kg, i.p.) | 6.8 ± 0.8 | 28.9 ± 2.7 | 155.7 ± 14.8* | 410.3 ± 38.9 | 40.1 ± 3.9 |

WAS: Water Avoidance Stress; HS: Heterotypic Stress. *p<0.05, **p<0.01 compared to control; *p<0.05 compared to respective stress group. Data extracted from Tsankova et al., 2025.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Mouse Light-Dark Box Test

-

Apparatus: A rectangular box (45 cm x 27 cm x 27 cm) is divided into a small, dark compartment (1/3 of the area) and a large, illuminated compartment (2/3 of the area). The compartments are connected by an opening (7.5 cm x 7.5 cm) at the floor level. The light compartment is brightly lit (e.g., by a 60W bulb suspended above it), while the dark compartment is not illuminated.

-

Procedure:

-

Administer GR 159897 or vehicle subcutaneously (s.c.) 30 minutes before testing.

-

Place the mouse individually into the center of the light compartment, facing away from the opening.

-

Allow the mouse to explore the apparatus freely for 5 minutes.

-

Record the time spent in the light compartment and the number of transitions between the two compartments using an automated video-tracking system.

-

-

Rationale: Anxiolytic compounds are expected to increase the time spent in the aversive brightly lit compartment, without significantly affecting the total number of transitions (a measure of locomotor activity).[1]

Marmoset Human Intruder Test

-

Apparatus: The test is conducted in the marmoset's home cage.

-

Procedure:

-

Administer GR 159897 or vehicle subcutaneously (s.c.) 60 minutes before the test.

-

An unfamiliar human (the "intruder") stands 0.5 meters away from the front of the cage and maintains eye contact with the marmoset for a 2-minute period.

-

A trained observer, blind to the treatment, records the time the marmoset spends at the front, middle, and back of the cage.

-

-

Rationale: Anxious marmosets tend to avoid the front of the cage when confronted with a potential threat. Anxiolytic drugs are expected to increase the time spent at the front of the cage, indicating a reduction in anxiety-like behavior.[1]

Water Avoidance Stress (WAS) in Rats

-

Apparatus: A plastic tank (45 cm x 25 cm x 25 cm) filled with water (25°C) to a depth of 1 cm. A small platform (8 cm x 8 cm) is placed in the center of the tank, 9 cm above the water level.

-

Procedure:

-

Rats are placed on the platform for 1 hour daily for a predetermined number of consecutive days to induce chronic stress.

-

On the final day of stress, GR 159897 or vehicle is administered intraperitoneally (i.p.) 30 minutes before the WAS session.

-

During the 1-hour session, the number of fecal pellets is counted as a measure of the stress response.

-

Immediately after the session, blood samples are collected for hormonal and cytokine analysis.

-

-

Rationale: This model induces psychological stress and is used to study stress-related physiological changes. Anxiolytic compounds are expected to attenuate the stress-induced increase in fecal pellet output and the release of stress hormones.

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Putative signaling pathway for the anxiolytic effect of GR 159897.

Experimental Workflows

Caption: Workflow of key in vivo anxiety experiments with GR 159897.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation

Caption: Modulation of the HPA axis by GR 159897 in stress models.

Conclusion

The in vivo data presented in this technical guide provides robust evidence for the anxiolytic-like properties of GR 159897. Its efficacy in diverse animal models, including rodents and non-human primates, highlights its potential as a therapeutic agent for anxiety disorders. The ability of GR 159897 to attenuate stress-induced physiological responses further supports its role in modulating the neurobiology of anxiety. The elucidation of the precise central signaling pathways modulated by GR 159897 will be a critical next step in its development. This document serves as a valuable resource for researchers and professionals in the field, summarizing the current state of knowledge and providing a foundation for future investigations into the therapeutic potential of NK2 receptor antagonists.

References

GR 159897: A Technical Guide to its Role in Gastrointestinal Disorder Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

GR 159897 is a potent, selective, and competitive non-peptide antagonist of the neurokinin-2 (NK2) receptor.[1][2][3] Extensive pre-clinical research has highlighted its potential therapeutic utility in a range of gastrointestinal (GI) disorders, primarily through its modulation of gut motility and neuroinflammatory processes. This technical guide provides a comprehensive overview of the core research on GR 159897 in the context of GI disorders, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological profile of GR 159897.

Table 1: Receptor Binding Affinity of GR 159897

| Preparation | Radioligand | pKi | Reference |

| Human NK2 receptors in CHO cells | [3H]GR100679 | 9.5 | [2][3] |

| Rat colon membranes | [3H]GR100679 | 10.0 | [1][2] |

| Human NK1 receptors in CHO cells | - | 5.3 | [2] |

| Guinea-pig cerebral cortex NK3 receptors | - | < 5 | [2] |

Table 2: Functional Antagonism of GR 159897

| Tissue/Model | Agonist | pA2 | Reference |

| Guinea-pig trachea | [Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10) (GR64349) | 8.7 | [2] |

Table 3: In Vivo Efficacy of GR 159897 in a Stress-Induced GI Model

| Animal Model | Parameter | Treatment Group | Result | Reference |

| Water Avoidance Stress (WAS) in rats | Fecal pellet output | GR 159897 | Significantly reduced | [4][5] |

| Plasma ACTH levels | GR 159897 | Decreased | [4][5] | |

| Plasma Corticosterone levels | GR 159897 | Reduced (not statistically significant) | [4][5][6] | |

| Plasma IL-6 levels | GR 159897 | Significantly reduced | [4][5][6] |

Experimental Protocols

Water Avoidance Stress (WAS) Model in Rats

This model is utilized to investigate the effects of psychological stress on GI function and the therapeutic potential of compounds like GR 159897.

Protocol:

-

Animal Acclimatization: Male Wistar rats are housed individually and handled daily for several days to acclimate them to the experimental environment.[7]

-

Stress Induction: Each rat is placed on a small platform (e.g., 8 x 6 cm) in the center of a plastic container (e.g., 55 x 45 x 30 cm) filled with fresh water at room temperature to a level of 1 cm below the platform. The stress session typically lasts for 1 hour.[7]

-

Drug Administration: GR 159897 (or vehicle control) is administered, for example, via intraperitoneal (i.p.) injection 15 minutes prior to the stress procedure.[6]

-

Parameter Measurement:

-

Fecal Pellet Output: The total number of fecal pellets produced during the 1-hour stress session is counted.[5]

-

Hormone and Cytokine Analysis: Immediately after the stress session, blood samples are collected for the measurement of plasma levels of ACTH, corticosterone, and IL-6 using appropriate immunoassay kits.[5]

-

Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis in Mice

This model is employed to mimic inflammatory bowel disease (IBD) and assess the anti-inflammatory and neuroprotective effects of GR 159897.

Protocol:

-

Animal Preparation: Mice (e.g., CD-1) are anesthetized.[8]

-

Induction of Colitis: A solution of DNBS (e.g., 2.5 mg in 100 µl of 50% ethanol) is administered intrarectally via a catheter.[9] Control animals receive the vehicle (50% ethanol) only.

-

Drug Treatment: GR 159897 can be administered systemically (e.g., i.p.) at a specified dose and schedule following colitis induction.

-

Assessment of Colitis:

-

Clinical Scoring: Body weight loss, stool consistency, and the presence of blood in the feces are monitored daily to calculate a disease activity index (DAI).[9]

-

Histological Analysis: At the end of the experiment, colonic tissue is collected, fixed, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the degree of inflammation, tissue damage, and cellular infiltration.

-

Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in colonic tissue homogenates.[8][10]

-

Cytokine Levels: Levels of pro-inflammatory cytokines in the colonic tissue can be quantified using methods like ELISA or RT-PCR.[8]

-

Signaling Pathways

GR 159897 exerts its effects by blocking the action of Neurokinin A (NKA), the endogenous ligand for the NK2 receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on smooth muscle cells and neurons within the gastrointestinal tract.[4][11][12]

NK2 Receptor Signaling Cascade:

-

Ligand Binding: NKA binds to the NK2 receptor.

-

G-Protein Activation: This binding activates the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates PLC.

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Cellular Response: The increase in intracellular Ca2+ in smooth muscle cells triggers contraction, contributing to gut motility. In enteric neurons, this signaling can modulate neurotransmitter release and contribute to neuroinflammation.

GR 159897, as a competitive antagonist, binds to the NK2 receptor without activating it, thereby preventing NKA from initiating this signaling cascade. This leads to a reduction in smooth muscle contractility and a dampening of neuroinflammatory responses.[12]

References

- 1. Tachykinin NK2 receptors and enhancement of cholinergic transmission in the inflamed rat colon: an in vivo motility study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GR 159897 | NK2 Receptors | Tocris Bioscience [tocris.com]

- 4. What are NK2R agonists and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. public.pensoft.net [public.pensoft.net]

- 7. Water avoidance stress activates colonic myenteric neurons in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain [frontiersin.org]

- 9. Intestinal anti-inflammatory effects of goat whey on DNBS-induced colitis in mice | PLOS One [journals.plos.org]

- 10. DNBS/TNBS colitis models: providing insights into inflammatory bowel disease and effects of dietary fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benehealth.com [benehealth.com]

- 12. What are NK2R antagonists and how do they work? [synapse.patsnap.com]

The Cellular Pharmacology of GR 159897: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 159897, also known as saredutant, is a potent and highly selective, non-peptide competitive antagonist of the tachykinin neurokinin-2 (NK2) receptor. This document provides a comprehensive technical overview of the cellular targets of GR 159897, detailing its binding affinity, functional activity, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and a summary of its clinical development for major depressive disorder are also presented.

Primary Cellular Target: Tachykinin NK2 Receptor

The principal cellular target of GR 159897 is the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR). GR 159897 exhibits high affinity and selectivity for the NK2 receptor, effectively blocking the binding of the endogenous agonist, neurokinin A (NKA).

Binding Affinity and Selectivity

GR 159897 demonstrates sub-nanomolar to nanomolar affinity for the human and rat NK2 receptors. Its selectivity for the NK2 receptor over the other tachykinin receptors, NK1 and NK3, is substantial, indicating a well-defined target profile.

| Parameter | Receptor | Species | Cell/Tissue | Value | Reference |

| pKi | NK2 | Human | CHO Cells (transfected) | 9.5 | [1] |

| pKi | NK2 | Rat | Colon Membranes | 10.0 | [1] |

| pKi | NK1 | Human | CHO Cells (transfected) | 5.3 | [1] |

| pKB | NK1 | Guinea-pig | Trachea | < 5 | [1] |

| pKi | NK3 | Guinea-pig | Cerebral Cortex | < 5 | [1] |

Table 1: Binding Affinity and Selectivity of GR 159897 for Tachykinin Receptors.

Functional Antagonism

In functional assays, GR 159897 acts as a competitive antagonist, inhibiting the physiological responses induced by NK2 receptor agonists. A key model for assessing this activity is the guinea-pig trachea contraction assay, where NK2 receptor activation leads to smooth muscle contraction.

| Parameter | Assay | Agonist | Tissue | Value | Reference |

| pA2 | Contraction Assay | GR64349 | Guinea-pig Trachea | 8.7 | [1] |

Table 2: Functional Antagonist Potency of GR 159897.

Downstream Signaling Pathways of the NK2 Receptor

The tachykinin NK2 receptor primarily couples to the Gαq/11 family of G-proteins. Antagonism of this receptor by GR 159897 inhibits the canonical downstream signaling cascade. There is also evidence suggesting potential coupling to Gαs.

Upon agonist binding, the NK2 receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses, including smooth muscle contraction. DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC). Some studies suggest that the NK2 receptor may also couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.

Recent findings have also indicated the potential for heterodimerization between NK1 and NK2 receptors, which may influence signaling and receptor trafficking, although the precise physiological role of this interaction is still under investigation.

Caption: NK2 Receptor Downstream Signaling Pathway.

Off-Target Profile

Clinical Development of Saredutant (GR 159897)

Saredutant, the clinical development name for GR 159897, has been investigated for the treatment of major depressive disorder (MDD) and anxiety.

| Study Identifier | Indication | Phase | Status | Intervention |

| NCT00250601 | Major Depressive Disorder | Phase 3 | - | Saredutant 100mg vs. Placebo and Paroxetine |

| NCT00629551 | Major Depressive Disorder | Phase 3 | - | Saredutant (30mg or 100mg) in combination with Paroxetine |

Table 3: Summary of Selected Clinical Trials for Saredutant (GR 159897).

Detailed Experimental Protocols

Radioligand Binding Assay for NK2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the NK2 receptor using membranes from cells expressing the receptor.

Caption: Workflow for Radioligand Binding Assay.

Materials:

-

Cell Membranes: Membranes from CHO cells stably transfected with the human NK2 receptor.

-

Radioligand: [3H]GR100679 (a selective NK2 antagonist radioligand).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA.

-

Test Compound: GR 159897.

-